molecular formula C16H12N4O4 B2854607 2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896353-34-7

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Katalognummer B2854607
CAS-Nummer: 896353-34-7
Molekulargewicht: 324.296
InChI-Schlüssel: XWLSOOABCCZCOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazinone ring, the introduction of the nitro group, and the coupling of the benzamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phthalazinone ring, the nitro group, and the benzamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The phthalazinone ring and the benzamide group could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized a range of compounds similar to "2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" to explore their chemical properties and potential applications. For instance, a study detailed the synthesis of new phthalimides compounds and their subsequent chemical modification to produce compounds with potential anticancer properties (Samir, Saeed, & Matty, 2018). Another research focused on the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, investigating their expected antimicrobial activity (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).

Potential Medicinal Applications

Some studies have looked into the medicinal potential of compounds structurally related to "2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide". For example, research on nitroimidazoles has investigated new derivatives for their in vitro anti-HIV activity, aiming to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Another study synthesized benzothiazole derivatives based on a compound showing selective cytotoxicity against tumorigenic cell lines, aiming to develop potent antitumor agents (Yoshida et al., 2005).

Material Science Applications

In the realm of materials science, the chemical modification of polymers has been a subject of research to enhance their properties for various applications. A study involved the synthesis of ordered polyamides by direct polycondensation using compounds similar to "2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide", aiming to achieve polymers with specific ordered structures (Ueda & Sugiyama, 1994).

Structural Analysis

Detailed structural analysis and characterization of compounds related to "2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" have been conducted to understand their molecular configurations and potential interactions. For example, the crystal structure of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was determined using single-crystal X-ray diffraction, providing insights into its molecular geometry and intermolecular interactions (Saeed, Hussain, & Flörke, 2008).

Eigenschaften

IUPAC Name

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-15(12-7-3-4-8-14(12)20(23)24)17-9-13-10-5-1-2-6-11(10)16(22)19-18-13/h1-8H,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLSOOABCCZCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.